NC1CCN(CC1)CC2=CC=C(F)C=C2.Cl.Cl
. The InChI representation is 1S/C12H17FN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H
. 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride is a chemical compound classified as a piperidine derivative. It features a piperidine ring substituted with a 4-fluorobenzyl group and an amine functional group, forming a dihydrochloride salt. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry and biological research.
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride is categorized under:
The synthesis of 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride typically involves several key steps:
The reaction conditions must be controlled carefully to optimize yield and purity. Common solvents include dimethylformamide or tetrahydrofuran, which facilitate the reactions while minimizing side reactions.
The molecular structure of 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride can be represented with the following details:
The structure consists of a six-membered piperidine ring attached to a benzyl group that has a fluorine atom at the para position .
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride participates in various chemical reactions typical of amines and piperidine derivatives:
The reactivity patterns are influenced by the electron-withdrawing nature of the fluorine substituent, which can stabilize certain intermediates during reactions.
The mechanism of action for 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride primarily involves its interaction with biological targets, including neurotransmitter receptors. The compound may act as a modulator or inhibitor depending on its specific interactions within biological systems.
Research indicates that compounds similar to 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride exhibit significant activity against various biological targets, including those involved in neurotransmission and cellular signaling pathways . This makes it a candidate for further pharmacological studies.
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride possesses several notable physical properties:
Key chemical properties include:
Relevant data on its solubility and stability can be critical for applications in drug formulation and synthesis .
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride has diverse applications in scientific research:
The systematic IUPAC name for this compound is 1-[(4-fluorophenyl)methyl]piperidin-3-amine dihydrochloride, which unambiguously defines its atomic connectivity. The name specifies:
Systematic Descriptors:
NC1CN(CC2=CC=C(F)C=C2)CCC1.[H]Cl.[H]Cl
[1] [7] NMGICMVQPPCKCW-UHFFFAOYSA-N
Table 1: Systematic Chemical Descriptors
Descriptor Type | Value |
---|---|
IUPAC Name | 1-[(4-fluorophenyl)methyl]piperidin-3-amine dihydrochloride |
SMILES | NC1CN(CC2=CC=C(F)C=C2)CCC1.[H]Cl.[H]Cl |
InChI | InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2 |
InChIKey | NMGICMVQPPCKCW-UHFFFAOYSA-N |
The compound has the molecular formula C₁₂H₁₉Cl₂FN₂, confirming the dihydrochloride salt form. Its molecular weight is 281.20 g/mol, calculated as follows:
CAS Registry Analysis:Two primary CAS numbers are associated:
While direct experimental crystallographic or spectroscopic data for this specific compound is not fully disclosed in the public domain, characterization of structurally analogous piperidine derivatives provides foundational insights:
X-ray Diffraction (XRD): Studies on trans-3,5-disubstituted piperidines (e.g., (3R,5R)-1-benzyl-piperidine-3,5-diol) reveal chair conformations with substituents predominantly equatorial. The piperidine ring maintains typical bond lengths (C-C ~1.54 Å, C-N ~1.47 Å) and angles (C-C-C ~111°, C-N-C ~110°). Dihydrochloride salts like this compound likely exhibit ionic lattices stabilized by N⁺–H···Cl⁻ and N–H⁺···Cl⁻ hydrogen bonds [2].
Nuclear Magnetic Resonance (NMR): Predicted key signals based on core structure:
¹³C NMR: δ ~161.5 (d, J=245 Hz, C-F), ~132.0 (s, C-Ar ipso to CH₂), ~129.5 (d, J=8 Hz, C-Ar ortho to F), ~115.0 (d, J=21 Hz, C-Ar meta to F), ~59.0 (N-CH₂-Ar), ~52.5 (C3), ~48.0 (C2/C6), ~44.0 (C4), ~29.5 (C5) [2] .
Mass Spectrometry (MS): The free base (C₁₂H₁₇FN₂, MW 208.14) would exhibit key fragments:
m/z 83 [C₅H₁₀N]⁺ (piperidinium ion) [3].
Infrared Spectroscopy (IR): Expected bands:
Table 2: Predicted/Characteristic Spectroscopic Data
Technique | Key Predicted Signals/Peaks | Structural Assignment |
---|---|---|
¹H NMR | δ ~3.45 (2H, s) | N-CH₂-Ar |
δ ~2.85 (1H, m) | H3 (piperidine) | |
¹³C NMR | δ ~161.5 (d, J=245 Hz) | C-F |
δ ~115.0 (d, J=21 Hz) | C-Ar meta to F | |
MS (EI) | m/z 109 (base peak) | [C₇H₆F]⁺ (fluorobenzyl cation) |
IR | ~2700–3100 cm⁻¹ (broad) | N⁺-H stretch |
~1220 cm⁻¹ | C-F aromatic stretch |
This compound lacks classical tautomerism due to the absence of enolizable protons adjacent to carbonyls or imines. However, conformational dynamics are significant:
Solid-State Conformation: Piperidine dihydrochloride salts typically adopt a chair conformation with substituents minimizing steric strain. For 3-aminopiperidines, the amine group favors an equatorial position, stabilizing the ring via reduced 1,3-diaxial interactions. The 4-fluorobenzyl group at N1 is equatorial, extending away from the ring. X-ray studies of analogues like (3R,5R)-1-benzyl-piperidine-3,5-diol confirm chair geometry with intramolecular H-bonding potential involving the C3 substituent and N⁺-H in protonated forms. Ionic H-bonding (N⁺–H···Cl⁻, N–H⁺···Cl⁻) dominates lattice packing [2].
Solution-Phase Dynamics: The piperidine ring undergoes rapid chair-chair inversion (ring inversion, RI) at room temperature. Barriers for N-alkyl piperidines are ~10–12 kcal/mol, comparable to cyclohexane. For this compound, two primary chair conformers exist:
Table 3: Conformational Isomers and Energetics
Conformer | C3-NH₂ Position | N-CH₂-Ar Position | Relative Energy (kcal/mol) | Stabilizing Features |
---|---|---|---|---|
EEA | Equatorial | Equatorial | 0 (Reference) | Minimized 1,3-diaxial strain |
AEA | Axial | Equatorial | +3 to +7 | Severe 1,3-diaxial strain with C2, C4, C6 H |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7